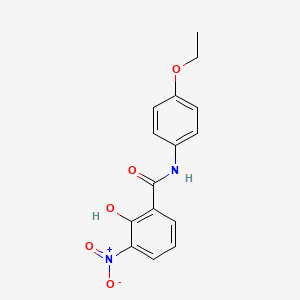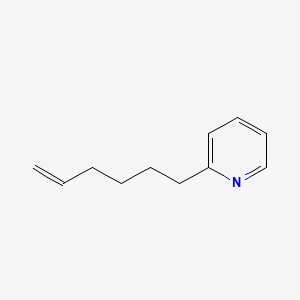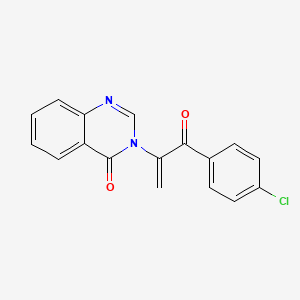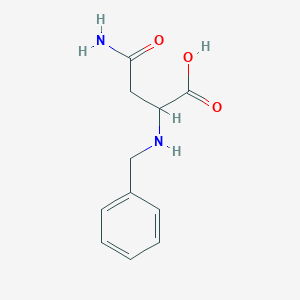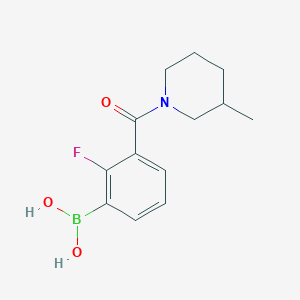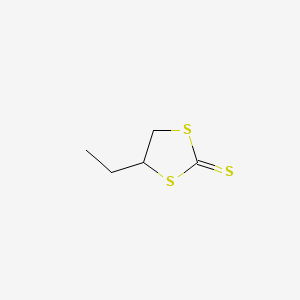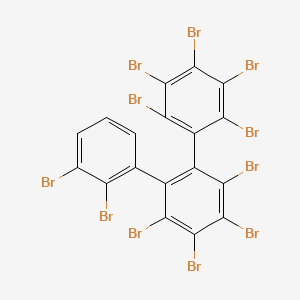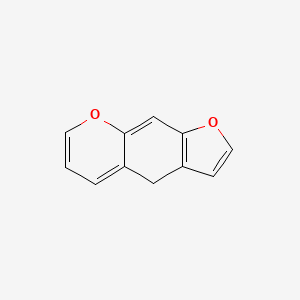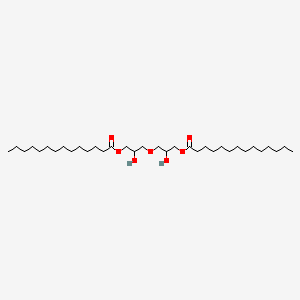
Oxybis(2-hydroxypropane-3,1-diyl) dimyristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 298-006-3, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Acetone Cyanohydrin with Hydrazine:
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its applications in polymerization.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various types of polymerization reactions, including:
-
Radical Polymerization
Reagents: Monomers such as styrene, acrylonitrile, and methyl methacrylate.
Conditions: The reaction is typically carried out at elevated temperatures (around 60-80°C) in the presence of 2,2’-Azobis(2-methylpropionitrile).
Products: Polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.
-
Oxidation and Reduction Reactions
Reagents: Various oxidizing and reducing agents.
Conditions: Specific conditions depend on the desired reaction and product.
Products: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, it is extensively used as a radical initiator in the synthesis of polymers. Its ability to generate free radicals makes it an essential component in the production of various polymeric materials.
Biology
In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate the mechanisms of radical-induced damage and the protective effects of antioxidants.
Medicine
In medicine, the compound is used in the development of drug delivery systems. Its ability to initiate polymerization reactions is utilized to create polymeric carriers for controlled drug release.
Industry
In industrial applications, 2,2’-Azobis(2-methylpropionitrile) is used in the production of plastics, rubbers, and other polymeric materials. Its role as a radical initiator is crucial in ensuring the efficient polymerization of monomers.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the decomposition of the compound to generate free radicals. These radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets and pathways involved in this process are primarily the reactive sites on the monomers that interact with the generated radicals.
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it generates.
Similar Compounds
-
Benzoyl Peroxide
Decomposition Temperature: Around 70°C.
Radicals Generated: Benzoyloxyl radicals.
-
Potassium Persulfate
Decomposition Temperature: Around 100°C.
Radicals Generated: Sulfate radicals.
The uniqueness of 2,2’-Azobis(2-methylpropionitrile) lies in its ability to decompose at relatively lower temperatures (around 60-80°C) and generate radicals that are highly effective in initiating polymerization reactions.
Properties
CAS No. |
93776-80-8 |
|---|---|
Molecular Formula |
C34H66O7 |
Molecular Weight |
586.9 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-hydroxy-3-tetradecanoyloxypropoxy)propyl] tetradecanoate |
InChI |
InChI=1S/C34H66O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)40-29-31(35)27-39-28-32(36)30-41-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3 |
InChI Key |
ZOLHMEGXJMQODN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


